molecular formula C7H14N2O3S B8497099 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide

5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide

Cat. No.: B8497099
M. Wt: 206.27 g/mol
InChI Key: FDGIMTNHMJGLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide is a compound belonging to the class of thiadiazolidinones This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-sulfonylketimines with suitable reagents under palladium-catalyzed asymmetric hydrogenation conditions . This method allows for the efficient production of optically active thiadiazolidinones with high enantiomeric excess.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidinones, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide involves its interaction with specific molecular targets, such as serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by forming a stable complex. This inhibition prevents the enzymes from catalyzing the hydrolysis of peptide bonds in proteins, thereby reducing inflammation and tissue damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-propyl-1,2,5-thiadiazolidin-3-one1,1-dioxide stands out due to its specific substituents (propyl and ethyl groups), which can influence its binding affinity and selectivity towards different enzymes. This makes it a valuable compound for designing selective inhibitors with potential therapeutic applications .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

5-ethyl-1,1-dioxo-4-propyl-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C7H14N2O3S/c1-3-5-6-7(10)8-13(11,12)9(6)4-2/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

FDGIMTNHMJGLGL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NS(=O)(=O)N1CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.